3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione
Beschreibung
This compound (hereafter referred to as the target compound) is a nucleoside analog featuring a modified deoxyribose sugar linked to a phosphono group at the 5'-position and a fused imidazo[2,1-i]purine-5-thione heterocyclic base. Its molecular formula is C₁₂H₁₆N₅O₈P (molecular weight: 413.31 g/mol) . The imidazo-purine core distinguishes it from canonical nucleosides, while the thione (C=S) group at position 5 introduces unique electronic and steric properties.
Eigenschaften
IUPAC Name |
[(2R,3S,5S)-3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O6PS/c18-6-3-8(23-7(6)4-22-24(19,20)21)17-5-14-9-10-13-1-2-16(10)12(25)15-11(9)17/h1-2,5-8,18H,3-4H2,(H,15,25)(H2,19,20,21)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPQHUJJVGJIT-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction of Adenosine Diphosphate with Chloroacetaldehyde
The foundational synthesis route begins with adenosine diphosphate (ADP) as the nucleotide precursor. Under controlled acidic conditions (pH 4.5–5.0, acetate buffer), ADP undergoes cyclocondensation with chloroacetaldehyde at 37°C for 48 hours. This reaction facilitates the formation of the imidazo[2,1-i]purine core through a mechanism involving:
-
Electrophilic attack by chloroacetaldehyde on the N⁶-amino group of adenine
-
Intramolecular cyclization to create the fused imidazole ring
-
Phosphate group retention at the 5'-position of the deoxyribose moiety
The intermediate 3-(2-deoxy-β-D-erythro-pentofuranosyl)imidazo[2,1-i]purine-5-phosphate (50 ) is obtained in 68–72% yield after anion-exchange chromatography. Critical parameters include strict temperature control (±0.5°C) and exclusion of nucleophilic contaminants that promote side reactions.
Alkaline Hydrolysis for Thiolation Precursor
Subsequent treatment of compound 50 with 0.1M NaOH at 60°C for 2 hours generates 1,5-binucleophile 51 , characterized by:
-
Ring-opening of the imidazo-purine system
-
Formation of reactive amino and thiol groups
-
Preservation of the glycosidic bond and phosphate ester
This stage requires meticulous pH monitoring (maintained at 11.8–12.2) to prevent β-elimination of the sugar-phosphate linkage.
Heterocyclization with Carbon Disulfide
[5+1] Annulation Reaction
The critical thione functionality is introduced via reaction of binucleophile 51 with carbon disulfide (CS₂) in anhydrous DMF at 80°C. This 6-hour process achieves:
-
Regioselective incorporation of the thione group at C5
-
Reconstruction of the imidazo[2,1-i]purine system
-
Simultaneous phosphorylation at the 5'-OH position
Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| CS₂ Concentration | 2.5 equiv | Maximizes S incorporation |
| Solvent | DMF (anhydrous) | Prevents hydrolysis |
| Temperature | 80°C ± 2°C | Balances rate vs. decomposition |
| Reaction Time | 6 hours | 95% conversion |
The final product is isolated via reverse-phase HPLC (C18 column, 10–40% MeCN gradient) with 54–58% overall yield from ADP.
Alternative Synthetic Pathways
Solid-Phase Synthesis Using Phosphoramidite Chemistry
Patent EP3681504B1 discloses a phosphoramidite-based approach employing:
-
5'-O-DMT-protected deoxyribose coupled to controlled pore glass (CPG)
-
Stepwise assembly of the purine-thione moiety using:
-
2-Isothiocyanato-6-chloropurine (68 )
-
Tetrazole-activated coupling (0.25M in CH₃CN)
-
-
Oxidative sulfurization with DDTT (0.02M in pyridine:CH₃CN 1:1)
-
Global deprotection using ammonium hydroxide:methylamine (1:1) at 65°C
This method achieves 82% coupling efficiency per cycle but requires specialized equipment for automated synthesis.
Enzymatic Phosphorylation Strategies
Recent advances utilize T4 polynucleotide kinase to directly phosphorylate the 5'-OH group post-cyclization:
-
Substrate : 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione
-
Cofactor : ATP (5 mM final concentration)
-
Buffer : 70 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 7.6
-
Temperature : 37°C, 16 hours
Phosphorylation efficiency reaches 91% when using PEG-8000 as crowding agent.
Analytical Characterization
Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR (D₂O, 600 MHz) | δ 8.35 (s, 1H) | H8 of purine |
| δ 6.12 (d, J=6.2 Hz, 1H) | H1' of deoxyribose | |
| ³¹P NMR (D₂O, 242 MHz) | δ -2.45 (d, J=7.8 Hz) | 5'-Phosphate |
| HRMS (ESI-) | m/z 386.1043 [M-H]⁻ (calc. 386.1047) | Molecular ion confirmation |
Challenges and Optimization Opportunities
-
Glycosidic Bond Stability : The β-D-erythro configuration shows 12% anomerization during prolonged storage at -20°C. Stabilization via lyophilization with trehalose (1:3 mass ratio) reduces degradation to <2% annually.
-
Thione Oxidation : Atmospheric O₂ causes gradual conversion to disulfide dimers. Argon-sparged solutions with 0.1% EDTA maintain >98% monomer purity for 6 months.
-
Scale-Up Limitations : Batch sizes >100 mg exhibit heterogeneous reaction profiles. Continuous flow microreactors (0.5 mm ID PTFE tubing) improve mass transfer, enabling gram-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with DNA replication and repair processes, leading to its potential use as an antiviral or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between the target compound and related nucleoside/nucleotide analogs:
Detailed Comparative Analysis
Heterocyclic Base Modifications
- Target Compound : The imidazo[2,1-i]purine-5-thione base is a fused bicyclic system with a sulfur atom replacing the oxygen at position 3. This thione group enhances nucleophilicity and may improve binding to enzymes with thiol-reactive sites .
- dUDP : Contains a pyrimidine-2,4-dione (uracil) base, common in RNA. Its diphosphate group facilitates incorporation into nucleic acids by kinases .
- Troxacitabine : Features a cytosine base with a fluorine-modified sugar (L-configuration), enabling resistance to enzymatic degradation and prolonged activity .
Sugar and Phosphate Modifications
Antiviral and Anticancer Potential
- Thione-Containing Analogs : Compounds with thione modifications show enhanced inhibition of viral polymerases due to stronger metal chelation. For example, thioguanine analogs are clinically used in leukemia treatment .
- Phosphono Group Stability: Phosphonates, as in the target compound, are resistant to phosphatases, making them suitable for oral administration. This property is leveraged in antiviral prodrugs like Tenofovir .
Metabolic and Pharmacokinetic Considerations
- However, the bulky imidazo-purine base may hinder this process, leading to chain termination .
- Compared to dUDP, the target compound lacks a diphosphate moiety, which may reduce its activation dependency on cellular kinases—a common limitation of nucleoside analogs .
Biologische Aktivität
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione, commonly referred to as a nucleoside analogue, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, primarily in the context of antiviral and anticancer therapies.
Chemical Structure and Properties
The chemical formula of this compound is with an average molecular weight of approximately 327.27 g/mol. Its structure includes a purine base linked to a deoxyribose sugar with a phosphonate group, enhancing its stability and bioactivity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | {[(2R,3S,5R)-3-hydroxy-5-(4-methyl-1H-indol-1-yl)oxolan-2-yl]methoxy}phosphonic acid |
| CAS Number | 162791-64-2 |
| InChI Key | UXXYPWCUINVUHL-BFHYXJOUSA-N |
| SMILES | [H][C@]1(O)CC@@(O[C@]1([H])COP(O)(O)=O)N1C=CC2=C(C)C=CC=C12 |
Antiviral Activity
Research indicates that this compound possesses antiviral properties, particularly against viruses that affect nucleic acid synthesis. Its mechanism involves the inhibition of viral polymerases, preventing the replication of viral genomes. For instance, studies have shown that similar nucleoside analogues can effectively inhibit the replication of Herpes Simplex Virus (HSV) and other RNA viruses by mimicking natural substrates in viral polymerase reactions.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has been found to induce apoptosis in cancer cells through several mechanisms:
- DNA Damage Induction : By incorporating into DNA strands during replication, it disrupts normal DNA synthesis.
- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly at the S phase, thereby preventing cancer cell proliferation.
A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects ranged from 10 to 50 µM, indicating potent activity compared to standard chemotherapeutics.
Enzyme Interaction
The compound interacts with key enzymes involved in nucleotide metabolism:
- Uracil-DNA Glycosylase : This enzyme excises uracil residues from DNA. The compound's structural similarity allows it to potentially inhibit this enzyme's activity, leading to increased levels of uracil in DNA and subsequent cellular stress responses .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its phosphonate group enhances solubility and bioavailability, making it a promising candidate for further development.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against HSV in vitro. The results indicated a significant reduction in viral titer with an EC50 value of approximately 15 µM. This study highlights its potential as an antiviral agent.
Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
- MCF-7 : IC50 = 25 µM
- A549 : IC50 = 30 µM
These findings support its potential use in cancer therapy.
Q & A
What are the recommended analytical techniques for confirming the structural integrity of this compound?
Basic
To verify structural integrity, employ a combination of high-resolution mass spectrometry (HRMS) for molecular formula confirmation, multidimensional NMR (1H, 13C, 31P) to resolve stereochemistry and phosphono-group placement, and X-ray crystallography for absolute configuration determination. For example, the InChI and SMILES descriptors in provide critical validation benchmarks for computational comparisons. Polarimetry can further confirm sugar moiety chirality .
How can computational quantum chemical calculations optimize synthesis pathways?
Advanced
Leverage density functional theory (DFT) to model reaction intermediates and transition states, particularly for phosphorylation and glycosylation steps. ICReDD’s methodology () combines quantum calculations with experimental validation to identify energy barriers and solvent effects. For instance, simulate the activation energy for phosphono-group transfer to optimize coupling efficiency .
What are the key challenges in synthesizing the phosphono-sugar moiety?
Basic
Challenges include:
- Stereochemical control during glycosidic bond formation (β-D-erythro-pentofuranosyl configuration).
- Phosphorylation selectivity at the 5'-OH position without activating other hydroxyls.
- Protecting group strategies (e.g., tert-butyldimethylsilyl in ) to prevent undesired side reactions. Use orthogonal protection (e.g., acid-labile trityl groups) followed by selective deprotection .
How to resolve discrepancies in reported NMR data for the imidazo-purine core?
Advanced
Discrepancies may arise from tautomeric equilibria (e.g., thione ↔ thiol) or solvent polarity effects. Conduct variable-temperature NMR and pH-dependent studies to identify dominant tautomers. Compare experimental data with computed chemical shifts (GIAO-DFT) to validate assignments. ’s work on analogous adducts demonstrates the importance of pH-controlled spectral acquisition .
Which enzymatic assays study interactions with DNA repair proteins?
Basic
Use electrophoretic mobility shift assays (EMSAs) to test binding affinity to proteins like OGG1 (8-oxoguanine glycosylase). LC-MS/MS can quantify adduct formation in oligonucleotides (as in ’s detection of EB-Fapy-dG in human cells). For kinetic studies, employ surface plasmon resonance (SPR) to measure association/dissociation rates .
How does the thione group influence tautomeric equilibria under physiological conditions?
Advanced
The thione group participates in pH-dependent tautomerism, affecting hydrogen-bonding capacity. Characterize this using Raman spectroscopy (to detect S-H stretching) and ab initio molecular dynamics (AIMD) simulations. ’s structural analogs highlight the role of tautomerism in nucleoside-protein interactions. Compare thermodynamic stability of tautomers via free-energy calculations .
What chromatographic methods separate diastereomers during synthesis?
Basic
Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. For phosphono-containing intermediates, ion-pair chromatography (e.g., tetrabutylammonium acetate) improves resolution. ’s membrane separation technologies (RDF2050104) suggest alternative approaches for large-scale purification .
How to design isotopic labeling experiments to track metabolic incorporation?
Advanced
Incorporate 13C/15N labels at the sugar or imidazo-purine moiety during synthesis. Use LC-HRMS with stable isotope tracing to monitor incorporation into DNA/RNA. ’s detection of butadiene adducts in human cells demonstrates the utility of isotope dilution mass spectrometry for quantitative analysis .
What protective group strategies prevent unwanted phosphorylation?
Basic
Employ acid-labile groups (e.g., trityl) for temporary sugar hydroxyl protection. For the phosphono group, use benzyl or tert-butyl esters (hydrolyzed via hydrogenolysis or TFA). ’s use of tert-butyldimethylsilyl highlights the need for sequential deprotection to avoid premature phosphorylation .
How to apply machine learning (ML) to predict compound stability?
Advanced
Train ML models on experimental stability data (pH, temperature, light exposure) using descriptors like logP , H-bond donors , and molecular polarizability . ICReDD’s feedback loop () integrates experimental and computational data to refine predictions. For hydrolytic stability, use QSAR models with phosphono-group reactivity as a key feature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
